molecular formula C17H14N2OS B14947778 2-phenyl-3-(thiophen-2-yl)-2,5,6,7-tetrahydro-4H-indazol-4-one

2-phenyl-3-(thiophen-2-yl)-2,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B14947778
M. Wt: 294.4 g/mol
InChI Key: RPXIKHUPBAEHPP-UHFFFAOYSA-N
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Description

2-PHENYL-3-(2-THIENYL)-2,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE is a heterocyclic compound that features a unique structure combining phenyl, thienyl, and indazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-3-(2-THIENYL)-2,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a phenylhydrazine derivative and a thienyl ketone, the reaction proceeds through a series of condensation and cyclization steps to form the indazole ring system.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes using efficient catalysts, optimizing reaction temperatures, and ensuring high yields and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-PHENYL-3-(2-THIENYL)-2,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the aromaticity or saturation of the rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the phenyl or thienyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-PHENYL-3-(2-THIENYL)-2,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-PHENYL-3-(2-THIENYL)-2,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindole: Shares the phenyl and indole moieties but lacks the thienyl group.

    3-(2-Thienyl)indazole: Contains the thienyl and indazole moieties but lacks the phenyl group.

    2-Phenyl-3-(2-thienyl)acrylic acid: Similar in structure but with an acrylic acid group instead of the indazole ring.

Uniqueness

2-PHENYL-3-(2-THIENYL)-2,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE is unique due to its combination of phenyl, thienyl, and indazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

2-phenyl-3-thiophen-2-yl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C17H14N2OS/c20-14-9-4-8-13-16(14)17(15-10-5-11-21-15)19(18-13)12-6-2-1-3-7-12/h1-3,5-7,10-11H,4,8-9H2

InChI Key

RPXIKHUPBAEHPP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN(C(=C2C(=O)C1)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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